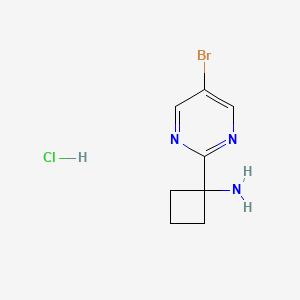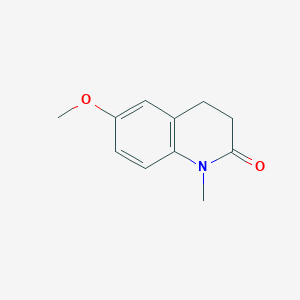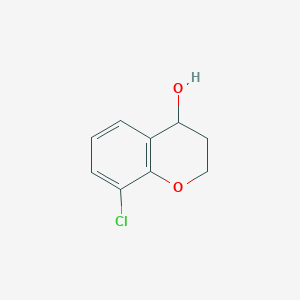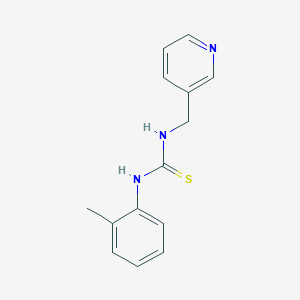
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a cyclobutanamine derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been used in various scientific research studies due to its potential applications in drug discovery and development. This compound has been reported to have inhibitory effects on certain enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in various cellular processes. Therefore, this compound has been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves the inhibition of CDKs and GSK-3 enzymes. CDKs are involved in the regulation of the cell cycle and are overexpressed in various types of cancer. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of cancer. GSK-3 is involved in the regulation of various signaling pathways and has been implicated in the pathogenesis of Alzheimer's disease. Inhibition of GSK-3 can lead to the reduction of beta-amyloid plaques and tau phosphorylation, which are characteristic features of Alzheimer's disease.
Biochemical and Physiological Effects
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound has inhibitory effects on CDKs and GSK-3 enzymes, which can lead to cell cycle arrest and apoptosis in cancer cells and reduction of beta-amyloid plaques and tau phosphorylation in Alzheimer's disease. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has several advantages as a research tool. It is a potent inhibitor of CDKs and GSK-3 enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. This compound has also shown potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. However, there are some limitations to the use of this compound in lab experiments. It has been reported to have low solubility in water, which can limit its use in certain assays. Additionally, the synthesis of this compound can be challenging, and it may not be readily available for use in research studies.
Orientations Futures
There are several future directions for research involving 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another direction is to explore the use of this compound as a research tool for studying the role of CDKs and GSK-3 enzymes in various cellular processes. This can lead to the discovery of new targets for drug development and potential therapeutic agents for various diseases.
Conclusion
In conclusion, 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its inhibitory effects on CDKs and GSK-3 enzymes. It has shown potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. However, there are limitations to its use in lab experiments, and further studies are needed to explore its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been reported in various research studies. One of the commonly used methods involves the reaction of 1-bromo-5-chloropyrimidine with cyclobutanamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. Other methods involve the use of different starting materials and reagents, but the overall process involves similar steps.
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3.ClH/c9-6-4-11-7(12-5-6)8(10)2-1-3-8;/h4-5H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOMWMINBOPRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=N2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride | |
CAS RN |
2135587-14-1 |
Source


|
| Record name | 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)
![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)
![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)


